3-Phenyloxolane-3-carboxylic acid

Description

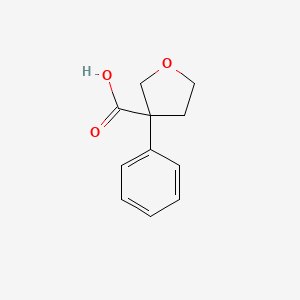

3-Phenyloxolane-3-carboxylic acid is a substituted oxolane (tetrahydrofuran) derivative featuring a phenyl group and a carboxylic acid moiety at the 3-position of the five-membered oxygen ring. Oxolane derivatives are of interest in medicinal chemistry and materials science due to their conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-phenyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(6-7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWHDBOZHKOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914365-77-8 | |

| Record name | 3-phenyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method for synthesizing 3-phenyloxolane-3-carboxylic acid involves the aldol condensation of benzaldehyde with ethyl oxalate, followed by cyclization and hydrolysis. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

-

Cyclization of Hydroxy Acids: : Another method involves the cyclization of 3-phenyl-3-hydroxypropanoic acid under acidic conditions. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid and requires heating to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-Phenyloxolane-3-carboxylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketones or carboxylic acids.

-

Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carboxylic acid group can be replaced by other functional groups. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), under acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), under anhydrous conditions.

Substitution: Alkyl halides, organolithium reagents, under inert atmosphere and low temperatures.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyloxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolane rings. It serves as a model substrate for investigating the specificity and activity of various enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which 3-phenyloxolane-3-carboxylic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its activity. The phenyl and carboxylic acid groups play crucial roles in binding to molecular targets and modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-phenyloxolane-3-carboxylic acid, with data derived from experimental and commercial sources:

Key Observations:

2-Oxo-5-phenyloxolane-3-carboxylic acid (CAS 6005-95-4): The 2-keto group introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic attack compared to non-keto analogs. This compound is used in peptide synthesis due to its ability to form stable amide bonds .

(3R)-3-(Benzylamino)oxolane-3-carboxylic acid: The benzylamino substituent introduces a basic nitrogen, improving solubility in acidic conditions. Its chiral center (R-configuration) makes it valuable for asymmetric synthesis . Unlike this compound, this compound’s amino group enables participation in hydrogen bonding and metal coordination.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9):

- The pyrrolidine ring (nitrogen-containing) vs. oxolane (oxygen-containing) alters electronic properties. Pyrrolidines exhibit lower ring strain and greater basicity, influencing their use in drug design .

Physicochemical and Reactivity Differences

- Polarity: The presence of a keto group (as in 2-oxo-5-phenyloxolane-3-carboxylic acid) increases polarity compared to non-keto analogs, affecting solubility and chromatographic behavior.

- Acidity : The carboxylic acid group in all compounds contributes to acidity (pKa ~2-4), but electron-withdrawing groups (e.g., keto) lower the pKa further .

- Thermal Stability : Oxolane derivatives with bulky substituents (e.g., phenyl) show higher thermal stability due to steric hindrance against ring-opening reactions.

Biological Activity

3-Phenyloxolane-3-carboxylic acid, a derivative of phenyl oxirane, has garnered attention in recent research for its diverse biological activities. This article explores its antibacterial properties, potential therapeutic applications, and structure-activity relationships, supported by case studies and experimental data.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various plant pathogenic bacteria. The compound was tested against 14 different bacterial strains, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae. The results demonstrated significant inhibitory effects with effective concentration (EC50) values ranging from 26.64 μg/mL to 40.73 μg/mL .

In Vitro and In Vivo Studies

In vitro assays revealed that this compound exhibited strong antibacterial activity, achieving inhibition rates of up to 90.45% against Acidovorax citrulli at a concentration of 100 μg/mL . The compound also showed comparable protective efficiency to thiodiazole copper, a standard bactericide, suggesting its potential as a natural lead compound in agricultural applications .

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Acidovorax citrulli | 90.45 |

| Ralstonia solanacearum | 84.39 |

| Xanthomonas oryzae | 83.76 |

| Dickeya zeae | 82.38 |

The mechanism behind the antibacterial action of this compound involves disruption of bacterial cell membranes, leading to reduced motility and biofilm formation. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses indicated that the compound compromises cell integrity and inhibits the growth of polar flagella, essential for bacterial movement .

Structure-Activity Relationship

The biological activity of carboxylic acids, including this compound, is often influenced by their structural characteristics. A comparative analysis of various natural carboxylic acids suggests that the presence of specific functional groups can enhance antimicrobial properties. For instance, hydroxyl groups are known to play a crucial role in mediating interactions with microbial membranes and influencing cytotoxic activity .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.